![molecular formula C5H9NS2 B154507 2-Thiazolidinethione, 4,4-dimethyl- CAS No. 1908-88-9](/img/structure/B154507.png)
2-Thiazolidinethione, 4,4-dimethyl-
Description
2-Thiazolidinethione, 4,4-dimethyl- is a chemical compound with the formula C5H9NS2 and a molecular weight of 147.262 . It is registered under the CAS Registry Number: 1908-88-9 .
Synthesis Analysis
Thiazolidine-2-thione derivatives, which include 2-Thiazolidinethione, 4,4-dimethyl-, have been synthesized as xanthine oxidase inhibitors . The synthesis involves in vitro enzyme catalysis . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce xanthine oxidase inhibitory activity .Molecular Structure Analysis
The molecular structure of 2-Thiazolidinethione, 4,4-dimethyl- consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Thiazolidinethione, 4,4-dimethyl- include a molecular weight of 147.262 . More detailed properties such as density, melting point, and boiling point can be found on specific databases .Mechanism of Action
In the context of biological evaluation, thiazolidine-2-thione derivatives have been found to inhibit xanthine oxidase, a key enzyme in the generation and development of hyperuricemia . The molecular docking results suggested that the thiazolidinethione moiety could form two hydrogen bonds with Glu263 and Ser347 in hydrophobic pockets .
properties
IUPAC Name |
4,4-dimethyl-1,3-thiazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNLUDKZYSMKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172584 | |
Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolidinethione, 4,4-dimethyl- | |
CAS RN |
1908-88-9 | |
Record name | 2-Thiazolidinethione, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolidinethione,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC74517 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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